molecular formula C9H16Cl2N4O B1380548 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride CAS No. 1803607-19-3

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Cat. No.: B1380548
CAS No.: 1803607-19-3
M. Wt: 267.15 g/mol
InChI Key: XQVNIXATEIMQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4O and its molecular weight is 267.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas, including compounds similar to "1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride," shows that these molecules can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. This characteristic is significant for self-assembly processes and mimics peptide transitions, contributing to the understanding of molecular interactions and the development of new materials (Corbin et al., 2001).

Synthesis of 5-Formylcytosine Derivatives

The compound's reactivity has been explored in synthesizing 5-formylcytosine derivatives, highlighting its utility in creating nucleoside analogs and potentially impacting the study of nucleic acid chemistry and drug development (Jachak et al., 1993).

α-Ureidoalkylation Reactions

In a study on α-ureidoalkylation, the compound served as a precursor for synthesizing novel glycoluril derivatives. This research provides insights into reaction mechanisms and the synthesis of complex organic molecules, which can have applications in designing pharmaceuticals and new materials (Gazieva et al., 2009).

Generation of Structurally Diverse Libraries

Utilizing derivatives of "this compound" in alkylation and ring closure reactions has been instrumental in generating structurally diverse libraries of compounds. This methodology is crucial for drug discovery, providing a foundation for the development of novel therapeutics (Roman, 2013).

Heterocyclic Compound Formation

Studies have also focused on the reaction of phenyl(trichloromethyl)carbinol with substituted ureas, including compounds similar to "this compound," leading to the formation of various heterocyclic compounds. This research is pivotal for the synthesis of new molecules with potential applications in various industries, including pharmaceuticals and agrochemicals (Reeve & Coley, 1979).

Properties

IUPAC Name

1-(3-aminophenyl)-3-(dimethylamino)urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVNIXATEIMQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.